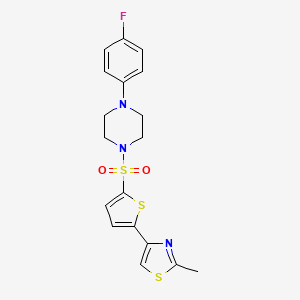

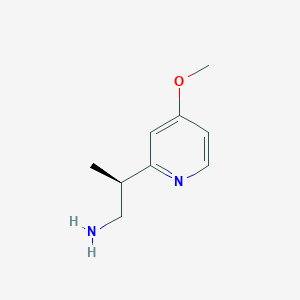

![molecular formula C24H27N3O6 B2498251 6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105198-19-3](/img/structure/B2498251.png)

6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an example of a multifunctional organic molecule, incorporating several functional groups and structural motifs common in medicinal chemistry and materials science. These include the oxazinone ring, an oxadiazole, and a trimethoxyphenyl group, each of which contributes to the molecule's chemical behavior and potential applications.

Synthesis Analysis

Synthesis of such compounds typically involves multi-step organic reactions, starting from simpler precursors. A likely approach could involve the stepwise construction of the benzoxazinone core, followed by the introduction of the oxadiazole and trimethoxyphenyl groups through subsequent reactions such as nucleophilic aromatic substitution (S_NAr) and condensation reactions. The tert-butyl group could be introduced early in the synthesis to protect the molecule from unwanted side reactions.

Molecular Structure Analysis

The structure of similar compounds reveals a complex arrangement of rings and substituents, leading to unique spatial configurations. X-ray crystallography of related compounds indicates that these molecules often adopt specific conformations that maximize intramolecular hydrogen bonding and minimize steric hindrance, which could influence their reactivity and interactions with biological targets (Castillo et al., 2009).

Scientific Research Applications

Molecular Structure Studies

Research on compounds structurally similar to 6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has focused on understanding their molecular structure. Castillo et al. (2009) explored the molecular linkages and hydrogen bonding in a series of benzyl and tert-butyl based compounds, revealing their complex structural features and interactions (Castillo et al., 2009).

Antimicrobial and Larvicidal Properties

Compounds with tert-butyl groups have been evaluated for their biological activities. Kumara et al. (2015) synthesized novel triazinone derivatives showing potential antimicrobial properties against bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).

Pharmacological Research

Research in pharmacology has also been conducted on similar compounds. Chambers et al. (2004) identified a compound that acts as an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, displaying cognitive enhancement properties (Chambers et al., 2004).

Cardiogenetic Potential

Linder et al. (2018) synthesized analogs of a similar chemical structure with potential cardiogenetic activity, illustrating the versatility of these compounds in medical research (Linder et al., 2018).

Anticancer Evaluation

A study by Ravinaik et al. (2021) on related oxadiazole compounds demonstrated significant anticancer activity against multiple cancer cell lines, suggesting the therapeutic potential of such structures in oncology (Ravinaik et al., 2021).

Antioxidant Activity

Shakir et al. (2014) synthesized oxadiazole derivatives with antioxidant properties, showing the potential of these compounds in combating oxidative stress (Shakir et al., 2014).

properties

IUPAC Name |

6-tert-butyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6/c1-24(2,3)15-7-8-17-16(11-15)27(21(28)13-32-17)12-20-25-23(26-33-20)14-9-18(29-4)22(31-6)19(10-14)30-5/h7-11H,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOCUDKAJLGDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)